molecular formula C16H20O B12705488 2-Naphthol, 1-methyl-6-pentyl- CAS No. 17324-14-0

2-Naphthol, 1-methyl-6-pentyl-

Cat. No.: B12705488
CAS No.: 17324-14-0
M. Wt: 228.33 g/mol
InChI Key: HIUYLFAEVVZDLD-UHFFFAOYSA-N
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Description

2-Naphthol, 1-methyl-6-pentyl-, is a synthetic naphthalene derivative of significant interest in organic and medicinal chemistry research. This compound features a pentyl chain and a methyl group on a 2-naphthol core, a structure that enhances lipophilicity and influences its interaction with biological membranes, making it a valuable scaffold in drug discovery . Its primary research applications are as a key intermediate in the development of novel synthetic dyes and pigments, leveraging the reactivity of the naphthol ring . Furthermore, its structural motifs are explored in the synthesis of potential pharmaceutical agents and agrochemicals, where researchers investigate its mechanism of action, often involving electrophilic substitution or oxidative coupling reactions . As a high-purity reference material, it is essential for accurate analytical methods, including gas chromatography and mass spectrometry, in compliance with regulatory standards for environmental and food safety monitoring . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols must be followed, as naphthol derivatives can exhibit toxicity upon inhalation, ingestion, or skin contact .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17324-14-0

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

1-methyl-6-pentylnaphthalen-2-ol

InChI

InChI=1S/C16H20O/c1-3-4-5-6-13-7-9-15-12(2)16(17)10-8-14(15)11-13/h7-11,17H,3-6H2,1-2H3

InChI Key

HIUYLFAEVVZDLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C

Origin of Product

United States

Synthetic Methodologies and Strategic Synthesis of 2 Naphthol, 1 Methyl 6 Pentyl

Retrosynthetic Analysis for the Targeted Synthesis of 2-Naphthol (B1666908), 1-methyl-6-pentyl-

Retrosynthetic analysis provides a logical framework for designing a synthetic route by disconnecting the target molecule into simpler, commercially available starting materials. For 2-Naphthol, 1-methyl-6-pentyl-, the primary disconnections involve the carbon-carbon bonds of the methyl and pentyl substituents on the naphthalene (B1677914) ring.

A plausible retrosynthetic pathway begins by disconnecting the alkyl groups, which are typically installed via electrophilic aromatic substitution reactions like Friedel-Crafts alkylation. This leads to a 2-naphthol scaffold as a key intermediate. The order of these disconnections is critical for managing the directing effects of the substituents.

Key Retrosynthetic Steps:

C1-Methyl Disconnection: The methyl group at the C1 position can be disconnected, suggesting a methylation reaction as the final step. The hydroxyl group at C2 strongly directs incoming electrophiles to the C1 (α) position, making this a feasible final transformation. wikipedia.org This disconnection leads to the precursor 6-pentyl-2-naphthol .

C6-Pentyl Disconnection: The pentyl group at the C6 position of 6-pentyl-2-naphthol can be disconnected. This suggests a Friedel-Crafts alkylation or acylation-reduction sequence on a 2-naphthol precursor. However, direct alkylation of 2-naphthol at the C6 position is challenging due to the directing effect of the hydroxyl group. Therefore, it is more strategic to consider a starting material that already contains the C6 substituent or a functional group handle that can be converted to the pentyl group.

Alternative Strategy: An alternative approach involves starting with a naphthalene derivative already functionalized at the 6-position, such as 6-bromo-2-naphthol. The pentyl group could be introduced via a cross-coupling reaction, followed by methylation at the C1 position. Another route could involve the Haworth synthesis, where the naphthalene ring system is constructed from precursors that already contain the required substitution pattern. wikipedia.org

This analysis suggests that a successful synthesis will likely involve a multi-step sequence, beginning with a pre-functionalized naphthalene core to ensure the correct placement of the pentyl group at the C6 position, followed by a highly regioselective methylation at the C1 position.

Classical and Modern Approaches to Naphthol Alkylation and Aromatic Functionalization

The introduction of alkyl groups onto the naphthol framework is a cornerstone of the synthesis of 2-Naphthol, 1-methyl-6-pentyl-. Both classical and modern methods offer pathways to achieve this functionalization.

The Friedel-Crafts reaction is a fundamental method for the alkylation of aromatic rings. wikipedia.org In the context of naphthalene, this reaction can be used to introduce both methyl and pentyl groups.

Classical Friedel-Crafts Alkylation: This method typically involves reacting the aromatic substrate with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the target molecule, this could involve reacting a suitable naphthol precursor with methyl halide and a pentyl halide. However, this reaction is fraught with challenges, including polyalkylation, carbocation rearrangements, and complex product mixtures, which necessitate careful control of reaction conditions.

Alkylation with Alkenes: Alkenes can also serve as alkylating agents in the presence of acid catalysts, such as solid acids derived from zeolites. This is a common industrial approach for producing alkylated aromatics like ethylbenzene and cumene. wikipedia.org

Dehydrative Alkylation: More modern approaches utilize alcohols as alkylating agents in dehydrative Friedel-Crafts reactions. This method is considered greener as the only byproduct is water. Various catalysts, including SnBr₄ and phosphomolybdic acid, have been reported for the benzylation of naphthols with benzylic alcohols. rsc.org

Achieving the desired 1,6-disubstitution pattern on a 2-naphthol scaffold is the principal challenge in this synthesis. The inherent reactivity of the naphthalene ring dictates the position of electrophilic attack.

Alkylation at C1: The hydroxyl group of 2-naphthol is an activating, ortho-, para-directing group. In the naphthalene system, this strongly favors electrophilic substitution at the adjacent C1 position. wikipedia.org Therefore, introducing the methyl group at C1 can be achieved with high regioselectivity by treating 6-pentyl-2-naphthol with a suitable methylating agent under Friedel-Crafts conditions. A variety of catalysts, including ruthenium pincer complexes and p-toluenesulfonic acid, have been shown to selectively catalyze α-alkylation of β-naphthol. rsc.orgresearchgate.net

Functionalization at C6: Directing a substituent to the C6 position of 2-naphthol is more complex. Kinetic control often favors substitution at other positions. Strategies to achieve C6-alkylation include:

Starting with a 6-Substituted Naphthalene: A common strategy is to begin with a starting material like 6-bromo-2-naphthol. The bromine atom can be replaced with a pentyl group using organometallic cross-coupling reactions (e.g., Suzuki, Kumada, or Negishi coupling).

Friedel-Crafts Acylation: Friedel-Crafts acylation can sometimes offer better regiocontrol than alkylation. It might be possible to acylate 2-naphthol with pentanoyl chloride to introduce the acyl group at the C6 position, followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) to yield the pentyl group. For example, zeolite-catalyzed acetylation of 2-methoxynaphthalene has shown high selectivity for the 6-position. stackexchange.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. arcjournals.org While a direct MCR for 2-Naphthol, 1-methyl-6-pentyl- is not established, the principles can be applied to construct the substituted naphthol core.

Amidoalkyl Naphthol Synthesis: A well-known MCR involves the one-pot condensation of a naphthol, an aldehyde, and an amide or urea to produce amidoalkyl naphthols. mdpi.comyu.edu.joresearchgate.net These reactions are often catalyzed by acids and can proceed under solvent-free conditions. mdpi.comyu.edu.joijcmas.com

Aryne-Based MCRs: Novel three-component reactions involving arynes, β-keto sulfones, and Michael acceptors have been developed to synthesize polysubstituted naphthols, forming four new carbon-carbon bonds in one step. acs.org

These MCR strategies highlight modern approaches for rapidly building molecular complexity, which could potentially be adapted to create highly substituted naphthol libraries. nih.gov

Catalytic Systems in the Synthesis of 2-Naphthol, 1-methyl-6-pentyl-

Catalysis is essential for controlling the reactivity and selectivity of the synthetic steps leading to the target molecule. Acid catalysts are particularly prominent in the functionalization of naphthols.

Acid catalysts, both Lewis and Brønsted acids, are widely employed to facilitate the key alkylation steps in the synthesis of substituted naphthols.

Mechanism of Action: In Friedel-Crafts alkylation with alcohols, the acid catalyst protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to generate a carbocation electrophile. rsc.org This carbocation is then attacked by the electron-rich naphthalene ring at the C1 position, followed by deprotonation to restore aromaticity and regenerate the catalyst. rsc.org

Catalyst Systems: A variety of acid catalysts have been successfully used for the alkylation of naphthols. The choice of catalyst can influence yield, selectivity, and reaction conditions.

Table 1: Comparison of Catalytic Systems for Naphthol Alkylation

CatalystReactantsProduct TypeYieldConditionsReference
p-Toluenesulfonic acid (p-TsOH)β-Naphthol, Allylic Alcoholsα-Alkylated NaphtholUp to 96%Room Temperature rsc.org
Phenylboronic acid2-Naphthol, Aromatic Aldehydes, Acetamide1-Amidoalkyl-2-naphthol60-92%120 °C, Solvent-free mdpi.com
Adipic acid2-Naphthol, Aldehydes, Acetamide1-Amidoalkyl-2-naphtholHigh120 °C, Solvent-free mdpi.com
Ni₁₋ₓMnₓFe₂O₄ Ferrites1-Naphthol, Methanol2-Methyl-1-naphtholUp to 53%573 K, Vapor Phase ijsr.net
SO₃H-Carbonβ-Naphthol, Aldehydes, Amides1-Amidoalkyl-2-naphtholUp to 92%100 °C, Solvent-free arcjournals.org

This table illustrates the diversity of acid catalysts, from simple organic acids like p-TsOH to solid acid catalysts like ferrites and functionalized carbon, used in the synthesis of functionalized naphthols. arcjournals.orgmdpi.comrsc.orgijsr.net The development of reusable and environmentally benign catalysts is a significant trend in this area. researchgate.netarcjournals.orgmdpi.com

Transition Metal-Catalyzed Processes in Naphthol Synthesis

The synthesis of polysubstituted 2-naphthols, such as 2-Naphthol, 1-methyl-6-pentyl-, has been significantly advanced through the use of transition metal catalysis. These methods offer high efficiency, regioselectivity, and functional group tolerance, overcoming many limitations of classical synthetic routes. A variety of transition metals, including palladium, gold, copper, and chromium, have been employed in novel catalytic cycles to construct the naphthol framework.

Palladium catalysis, in particular, has proven to be a versatile tool. One notable strategy is the palladium-catalyzed intramolecular α-arylation and defluorinative aromatization cascade. bohrium.com This method utilizes readily available ortho-bromobenzyl substituted α-fluoroketones as substrates. In a hypothetical synthesis of 2-Naphthol, 1-methyl-6-pentyl-, a suitably substituted precursor could be cyclized in the presence of a palladium catalyst like palladium acetate (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (PPh₃). This approach is valued for its high yields and good functional group tolerance. bohrium.com Another palladium-catalyzed method involves the ortho-vinylation of β-naphthols, which could be adapted for the introduction of substituents at the C1 position. rsc.org Furthermore, palladium-catalyzed intermolecular cascade dearomatization reactions of β-naphthol derivatives with propargyl carbonates provide access to complex spironaphthalenones, showcasing the versatility of palladium in naphthol chemistry. acs.org

Gold catalysts have also emerged as powerful reagents for the synthesis of naphthol derivatives. Gold-catalyzed intramolecular dearomatization reactions of β-naphthol derivatives containing tethered alkynes can lead to the formation of spironaphthalenones. acs.orgnih.gov This type of cyclization proceeds under mild, open-flask conditions. acs.org While this specific example leads to a spirocycle, the underlying principle of gold-catalyzed alkyne activation could be conceptually applied to annulation strategies for forming the naphthol core.

Copper-catalyzed reactions have been developed for the ortho-selective C-H functionalization of naphthols. nih.gov This approach allows for the direct introduction of substituents at the C1 position of a 2-naphthol skeleton. For the synthesis of the target molecule, a 6-pentyl-2-naphthol intermediate could potentially be methylated at the C1 position using a copper-catalyzed C-H activation strategy. nih.gov

The Dötz benzannulation, a chromium-assisted method, represents a classical and powerful tool for the synthesis of naphthols. csir.co.za This reaction involves the cycloaddition of an alkoxy-aryl carbene complex with an alkyne. While it is a more established method, it remains highly relevant for constructing densely substituted naphthol rings. csir.co.za

The following table summarizes key aspects of various transition metal-catalyzed reactions applicable to the synthesis of substituted 2-naphthols.

Catalytic System Reaction Type Key Features Potential Application for 2-Naphthol, 1-methyl-6-pentyl-
Pd(OAc)₂ / PPh₃Intramolecular Arylation/AromatizationHigh yields, good functional group tolerance, readily available starting materials. bohrium.comCyclization of a precursor to form the 1-methyl-6-pentyl-2-naphthol core.
Gold ComplexesIntramolecular Dearomatization/Alkyne ActivationMild reaction conditions, formation of spirocycles. acs.orgnih.govAnnulation strategies involving gold-activated alkynes.
CuCl / CuCl₂ortho-C-H FunctionalizationHigh ortho-selectivity for C-H alkylation. nih.govDirect methylation at the C1 position of a 6-pentyl-2-naphthol intermediate.
Chromium Carbene ComplexesDötz BenzannulationConstruction of highly substituted naphthol rings. csir.co.zaFormation of the core naphthalene structure from acyclic precursors.

Organocatalytic Approaches to Naphthol Architectures

In recent years, organocatalysis has emerged as a powerful and environmentally benign alternative to metal-catalyzed processes for the synthesis of complex molecular architectures, including substituted naphthols. These methods utilize small organic molecules as catalysts, avoiding the potential toxicity and cost associated with heavy metals. The focus of organocatalytic approaches in naphthol chemistry has often been on asymmetric synthesis, particularly through dearomatization reactions.

One prominent strategy is the organocatalytic asymmetric dearomatization of β-naphthols. researchgate.net This approach allows for the stereoselective formation of naphthalenones, which can serve as chiral building blocks for further synthesis. For instance, chiral phosphoric acids have been effectively used to catalyze the reaction of β-naphthols with electrophiles like 4-aryl-1,2,4-triazole-3,5-diones, yielding products with both central and axial chirality in high yields and enantioselectivities. researchgate.net While this method results in a dearomatized product, subsequent rearomatization could provide a route to enantiomerically enriched substituted naphthols.

Another important organocatalytic transformation is the enantioselective sulfenylation of β-naphthols. acs.org Using a cinchona-derived thiourea catalyst, β-naphthols can react with an electrophilic sulfur source to produce naphthalenones with a sulfur-containing all-substituted stereocenter. acs.org This dearomatization strategy highlights the ability of organocatalysts to control stereochemistry at the C1 position of the naphthol ring.

Furthermore, organocatalytic asymmetric chlorinative dearomatization of naphthols has been achieved, providing access to chiral naphthalenones with a chlorine-containing stereocenter. nih.gov This reaction proceeds under mild conditions with good functional group tolerance. The resulting chlorinated naphthalenones can be valuable intermediates for further functionalization, potentially leading to a variety of substituted naphthols.

The table below provides an overview of selected organocatalytic methods relevant to the modification of naphthol scaffolds.

Catalyst Type Reaction Type Key Features Potential Application in Synthesis
Chiral Phosphoric AcidAsymmetric DearomatizationHigh yields and enantioselectivities, creation of axial and central chirality. researchgate.netSynthesis of chiral naphthalenone precursors.
Cinchona-derived ThioureaEnantioselective SulfenylationCreation of a C-S bond with high enantioselectivity. acs.orgIntroduction of functional groups at the C1 position via a dearomatization-rearomatization sequence.
(DHQD)₂PHALAsymmetric Chlorinative DearomatizationExcellent yields and enantioselectivity for chlorination. nih.govFormation of chlorinated naphthalenone intermediates for further diversification.
Diphenylprolinol EtherAsymmetric Friedel-Crafts/CyclizationOne-pot access to chiral chromanes from 1-naphthols. acs.orgSynthesis of related fused heterocyclic systems.

Advanced Purification and Isolation Techniques for Synthetic 2-Naphthol, 1-methyl-6-pentyl- Products

The successful synthesis of 2-Naphthol, 1-methyl-6-pentyl- is contingent upon effective purification and isolation techniques to obtain the compound in high purity. Given its aromatic and substituted nature, a combination of classical and advanced methods would be employed.

Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds like substituted naphthols. pbworks.com The selection of an appropriate solvent system is crucial. A good solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. pbworks.com For a molecule like 2-Naphthol, 1-methyl-6-pentyl-, with both aromatic and aliphatic character, solvents such as methanol, ethanol, toluene, hexane, or mixtures like aqueous methanol might be suitable. orgsyn.orgreddit.com The process can be repeated multiple times to achieve the desired level of purity. orgsyn.org

Chromatographic techniques are indispensable for the separation of complex mixtures and the purification of reaction products.

Column Chromatography , including flash chromatography, is a standard method for purifying organic compounds. allen.in It separates components based on their differential adsorption to a stationary phase (commonly silica gel) and elution with a mobile phase of varying polarity. researchgate.net For 2-Naphthol, 1-methyl-6-pentyl-, a solvent system such as a hexane/ethyl acetate gradient would likely be effective in separating the desired product from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for both analytical and preparative-scale purifications. allen.inmdpi.com Preparative HPLC with a C18 or phenyl-hexyl column could be particularly effective for separating closely related isomers that may be difficult to resolve by standard column chromatography. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption or decomposition of the sample. nih.gov It has been successfully applied to the preparative purification of naphthol derivatives and could be a valuable tool for isolating 2-Naphthol, 1-methyl-6-pentyl-. nih.gov

Solid-Phase Extraction (SPE) is another useful technique for sample cleanup and purification. mdpi.comscispace.com It can be used to remove impurities from a reaction mixture before final purification by chromatography or recrystallization. The choice of sorbent and elution solvent is tailored to the properties of the target compound and the impurities to be removed. mdpi.com

The following table summarizes the applicability of various purification techniques for 2-Naphthol, 1-methyl-6-pentyl-.

Technique Principle Stationary/Mobile Phase or Solvent Applicability for 2-Naphthol, 1-methyl-6-pentyl-
RecrystallizationDifferential solubility at varying temperatures. pbworks.comAlcohols (methanol, ethanol), aromatic hydrocarbons (toluene), alkanes (hexane). orgsyn.orgreddit.comFinal purification of the solid product to obtain high purity crystals.
Flash Column ChromatographyDifferential adsorption and elution. allen.inSilica gel; Hexane/Ethyl Acetate gradient.Primary purification of the crude reaction mixture to separate the product from byproducts.
Preparative HPLCHigh-resolution liquid chromatography. researchgate.netC18 or Phenyl-hexyl column; Acetonitrile/Water or Methanol/Water.Separation of closely related isomers and final high-purity isolation.
HSCCCLiquid-liquid partition without a solid support. nih.govBiphasic solvent system (e.g., n-butanol/water). nih.govPurification of thermally sensitive or adsorptive compounds, offering an alternative to solid-phase chromatography.
Solid-Phase Extraction (SPE)Adsorption and selective elution. scispace.comVarious sorbents (e.g., C18, silica); appropriate solvents.Rapid cleanup of the crude product to remove major impurities prior to final purification.

Reaction Chemistry and Transformational Pathways of 2 Naphthol, 1 Methyl 6 Pentyl

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System of 2-Naphthol (B1666908), 1-methyl-6-pentyl-

Electrophilic aromatic substitution (EAS) in naphthols is directed by the powerful activating and ortho-, para-directing hydroxyl group. In unsubstituted 2-naphthol, electrophilic attack occurs preferentially at the C1 position. wikipedia.org However, in 2-Naphthol, 1-methyl-6-pentyl-, this primary site is blocked by the methyl group. Consequently, the regioselectivity of EAS is determined by the combined influence of the hydroxyl group at C2 and the two alkyl groups at C1 and C6.

The hydroxyl group strongly activates the C3 position (ortho). The methyl group at C1 is a weak activator, directing to the C8 position (ortho) and the C4/C5 positions (para). The pentyl group at C6 is also a weak activator, directing to the C5 and C7 positions (ortho). The synergy between the powerful C2-hydroxyl and the C1-methyl group makes the naphthalene ring highly activated towards electrophiles. The most probable sites for substitution are the C3, C5, C7, and C8 positions, with the C3 position being particularly favored due to the strong directing effect of the adjacent hydroxyl group. echemi.comstackexchange.comstudy.com

Key electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group (-NO₂) primarily at the C3 position.

Halogenation: Treatment with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would lead to halogenation, again favoring the C3 position.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), likely at one of the less sterically hindered activated positions.

Friedel-Crafts Reactions: Alkylation and acylation are expected to be challenging due to the already substituted and highly activated nature of the ring, which can lead to polysubstitution and rearrangement. The hydroxyl group can also coordinate with the Lewis acid catalyst, deactivating the ring.

Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major ProductPrimary Site of Substitution
NitrationHNO₃, H₂SO₄1-methyl-6-pentyl-3-nitro-2-naphtholC3
BrominationBr₂, FeBr₃3-bromo-1-methyl-6-pentyl-2-naphtholC3
SulfonationFuming H₂SO₄2-hydroxy-1-methyl-6-pentylnaphthalene-X-sulfonic acidC5 or C7

Nucleophilic Reactions Involving the Hydroxyl Group of 2-Naphthol, 1-methyl-6-pentyl-

The hydroxyl group of 2-Naphthol, 1-methyl-6-pentyl- behaves as a typical phenol, exhibiting weak acidity. Deprotonation with a strong base, such as sodium hydroxide or sodium hydride, yields a highly nucleophilic naphthoxide anion. brainly.comkhanacademy.orgwvu.edu This anion is the key intermediate for a variety of substitution reactions at the oxygen atom.

The proximity of the C1-methyl group may introduce some steric hindrance, potentially slowing reactions compared to unsubstituted 2-naphthol, but it is not expected to prevent them. Characteristic reactions include:

Williamson Ether Synthesis: The naphthoxide ion readily reacts with primary alkyl halides (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form ethers. wikipedia.orgbyjus.commasterorganicchemistry.com

Esterification: Reaction of the naphthol with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine, yields the corresponding esters.

Newman–Kwart Rearrangement: This multi-step synthesis can convert the hydroxyl group into a thiol. The naphthol is first reacted with a dimethylthiocarbamoyl chloride to form a thiocarbamate, which then rearranges upon heating to a thioncarbamate, and is finally hydrolyzed to the thiol. This pathway is a known transformation for 2-naphthol. wikipedia.org

Oxidation and Reduction Pathways of 2-Naphthol, 1-methyl-6-pentyl-

Oxidation: The electron-rich naphthalene ring system and the alkyl side chains are susceptible to oxidation.

Ring Oxidation: Strong oxidizing agents can lead to the formation of quinones. For instance, oxidation of substituted 2-naphthols can yield 1,2-naphthoquinones or dearomatized 1,1-dialkoxynaphthalenones depending on the oxidant and reaction conditions. rsc.orgrsc.orgrsc.org Oxidative coupling, a characteristic reaction of naphthols, could potentially occur at the C3 position to form a substituted binaphthol derivative.

Side-Chain Oxidation: The pentyl and methyl side chains can be oxidized under specific conditions. The presence of the aromatic ring activates the benzylic position (the carbon atom attached to the ring). unizin.orgopenstax.orglibretexts.orglibretexts.orgcsbsju.edu Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon of the pentyl group to a carboxylic acid, provided it has at least one hydrogen atom. unizin.orgopenstax.orglibretexts.org

Reduction: The aromatic naphthalene core can be reduced under catalytic hydrogenation conditions.

Catalytic Hydrogenation: The reduction of naphthalene typically proceeds in a stepwise manner, first yielding tetralin (tetrahydronaphthalene) and then, under more forcing conditions, decalin (decahydronaphthalene). nih.govacs.org For 2-Naphthol, 1-methyl-6-pentyl-, hydrogenation using catalysts like palladium, platinum, or nickel would reduce the unsubstituted ring first, yielding a 5,6,7,8-tetrahydro derivative. nih.govresearchgate.net The choice of catalyst and reaction conditions can influence the degree of reduction and the stereochemistry of the resulting saturated rings. nih.gov

Derivatization Strategies for Expanding the Chemical Space of 2-Naphthol, 1-methyl-6-pentyl-

Etherification and esterification are fundamental derivatization strategies that modify the polarity and chemical properties of the parent naphthol. These reactions proceed via the nucleophilic naphthoxide ion, as previously described. brainly.com

Etherification: The Williamson ether synthesis provides a reliable route to a wide range of ethers by reacting the corresponding naphthoxide with various alkyl halides. wvu.eduwikipedia.orgbyjus.com

Esterification: A diverse library of esters can be synthesized by reacting the naphthol with different acylating agents. This modification is often used to create derivatives with altered biological activities or to serve as a protecting group for the hydroxyl functionality. medcraveonline.commedcraveonline.com

Examples of Ether and Ester Derivatives
Reaction TypeReagentProduct Name
EtherificationMethyl iodide (CH₃I)2-methoxy-1-methyl-6-pentylnaphthalene
EtherificationBenzyl bromide (BnBr)2-(benzyloxy)-1-methyl-6-pentylnaphthalene
EsterificationAcetyl chloride (CH₃COCl)(1-methyl-6-pentylnaphthalen-2-yl) acetate
EsterificationBenzoyl chloride (PhCOCl)(1-methyl-6-pentylnaphthalen-2-yl) benzoate

The alkyl side chains offer additional sites for chemical modification, distinct from the aromatic core and hydroxyl group.

Free-Radical Halogenation: The hydrogen atoms on the pentyl side chain can be substituted with halogens (e.g., bromine) via a free-radical mechanism, typically initiated by UV light or a radical initiator like AIBN. wikipedia.orglscollege.ac.in This reaction is most selective for the benzylic position—the carbon directly attached to the naphthalene ring. openstax.orgyoutube.com Reaction with N-bromosuccinimide (NBS) is a common method for achieving selective benzylic bromination. openstax.orgyoutube.com

Oxidation: As mentioned in section 3.3, selective oxidation can transform the benzylic carbon of the pentyl chain into a carbonyl group (ketone) or, with stronger oxidants, a carboxylic acid. unizin.orglibretexts.orgmdpi.com This creates a new reactive handle for further synthetic transformations.

Intramolecular Cyclization: Under certain conditions, such as in the presence of a strong acid, the pentyl chain could potentially undergo an intramolecular Friedel-Crafts-type cyclization onto the naphthalene ring to form a new five- or six-membered ring, resulting in a polycyclic aromatic structure. The success of such a reaction would depend on the reactivity of the aromatic ring positions (e.g., C5 or C7) and the conformational feasibility of the cyclization.

Potential Side-Chain Functionalization Products
Reaction TypeReagent(s)Potential Product StructurePosition of Functionalization
Benzylic BrominationN-Bromosuccinimide (NBS), InitiatorNaphthyl-(1-bromopentyl)-...C1 of pentyl chain
Benzylic OxidationKMnO₄ or H₂CrO₄Naphthyl-(1-oxopentyl)-... (ketone)C1 of pentyl chain
Intramolecular CyclizationStrong Acid (e.g., PPA)Fused polycyclic systemPentyl chain to C5 or C7

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Naphthol, 1 Methyl 6 Pentyl

Nuclear Magnetic Resonance Spectroscopy (NMR) for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for mapping the proton and carbon framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectral Analysis of 2-Naphthol (B1666908), 1-methyl-6-pentyl-

The predicted ¹H NMR spectrum of 2-Naphthol, 1-methyl-6-pentyl- would exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methyl group, the pentyl chain, and the hydroxyl proton. The electron-donating effects of the hydroxyl, methyl, and pentyl groups will influence the chemical shifts of the aromatic protons, generally causing them to appear at slightly lower ppm values compared to unsubstituted naphthalene.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.2Multiplet5HAromatic Protons (H-3, H-4, H-5, H-7, H-8)
~ 5.0Singlet1HOH
~ 2.7Triplet2HAr-CH₂- (Pentyl)
~ 2.4Singlet3HAr-CH₃
~ 1.7Multiplet2HAr-CH₂-CH₂- (Pentyl)
~ 1.4Multiplet4H-(CH₂)₂- (Pentyl)
~ 0.9Triplet3H-CH₃ (Pentyl)

The aromatic region is expected to be complex due to spin-spin coupling between adjacent protons. The exact chemical shifts and coupling constants would provide definitive information about the substitution pattern.

¹³C NMR Spectral Analysis of 2-Naphthol, 1-methyl-6-pentyl-

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The predicted spectrum would show 16 distinct signals, corresponding to the 10 carbons of the naphthalene ring, the methyl carbon, and the five carbons of the pentyl chain.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 155C-2 (bearing OH)
~ 140 - 120Aromatic Carbons
~ 35Ar-CH₂- (Pentyl)
~ 31Ar-CH₂-CH₂- (Pentyl)
~ 29-(CH₂)₂- (Pentyl)
~ 22-CH₂-CH₃ (Pentyl)
~ 20Ar-CH₃
~ 14-CH₃ (Pentyl)

The chemical shift of C-2 would be significantly downfield due to the deshielding effect of the attached oxygen atom. The other aromatic carbon signals would be influenced by the positions of the methyl and pentyl substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the substituents, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a clear correlation path along the pentyl chain, from the benzylic methylene protons to the terminal methyl protons. It would also help in tracing the connectivity of the protons on the naphthalene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the singlet at ~2.4 ppm in the ¹H spectrum to the carbon signal at ~20 ppm in the ¹³C spectrum, confirming the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in placing the substituents at their correct positions on the naphthalene ring. For example, correlations would be expected between the protons of the methyl group (at C-1) and the aromatic carbons C-1, C-2, and C-8a. Similarly, correlations between the benzylic protons of the pentyl group (at C-6) and the aromatic carbons C-5, C-6, and C-7 would confirm its location.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 2-Naphthol, 1-methyl-6-pentyl- (C₁₆H₂₀O), the theoretical exact mass can be calculated.

Predicted HRMS Data:

IonTheoretical Exact Mass (m/z)
[M]⁺228.1514
[M+H]⁺229.1592
[M+Na]⁺251.1412

Observation of a molecular ion peak with a high-resolution mass corresponding to one of these values would strongly support the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable structural information.

For 2-Naphthol, 1-methyl-6-pentyl-, the fragmentation would likely involve cleavages at the benzylic positions and within the pentyl chain.

Predicted MS/MS Fragmentation:

Precursor Ion (m/z)Predicted Fragment Ions (m/z)Probable Neutral Loss
228.15213.13CH₃
228.15171.12C₄H₉
228.15157.09C₅H₁₁

The loss of a methyl radical (15 Da) would be a characteristic fragmentation. The most significant fragmentation would likely be the benzylic cleavage of the pentyl group, leading to the loss of a butyl radical (C₄H₉, 57 Da) to form a stable benzylic cation. Cleavage of the entire pentyl group would also be a probable fragmentation pathway. Analysis of these fragmentation patterns would provide strong evidence for the presence and location of the methyl and pentyl substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for the characterization of organic molecules. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy, on the other hand, probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Naphthol, the parent compound of 2-Naphthol, 1-methyl-6-pentyl-, exhibits characteristic absorption bands that can be used to identify its key functional groups. For 2-Naphthol, 1-methyl-6-pentyl-, the IR spectrum is expected to show similar features, with additional bands corresponding to the methyl and pentyl substituents.

A prominent feature in the IR spectrum of naphthols is the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to hydrogen bonding. The spectrum of 2-Naphthol also shows characteristic C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1500-1650 cm⁻¹ region. youtube.com Bands in the fingerprint region, from 1400 cm⁻¹ to 600 cm⁻¹, are complex and unique to the molecule, arising from various bending and stretching vibrations. For 2-naphthol, characteristic out-of-plane C-H bending bands are observed at 844, 814, and 742 cm⁻¹. researchgate.net

For 2-Naphthol, 1-methyl-6-pentyl-, the introduction of the methyl and pentyl groups would lead to additional C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains, appearing in the region of 2850-2960 cm⁻¹. Furthermore, C-H bending vibrations for the methyl and methylene groups are expected to be observed around 1465 cm⁻¹ and 1375 cm⁻¹.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for 2-Naphthol, 1-methyl-6-pentyl-

Frequency Range (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchHydroxyl (-OH)
3000-3100C-H stretch (sp²)Aromatic Ring
2850-2960C-H stretch (sp³)Methyl and Pentyl groups
1500-1650C=C stretchAromatic Ring
~1465C-H bend (scissoring)Methylene (-CH₂)
~1375C-H bend (rocking)Methyl (-CH₃)
1200-1300C-O stretchPhenolic Ether
700-900C-H out-of-plane bendAromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of aromatic compounds like 2-Naphthol reveals characteristic absorption bands corresponding to π → π* electronic transitions within the naphthalene ring system. The spectrum of 2-Naphthol in a non-polar solvent like n-hexane shows two main absorption bands, the ¹Lₐ and ¹Lₑ bands. researchgate.net The ¹Lₑ band, which is more intense, appears at a shorter wavelength, while the ¹Lₐ band is found at a longer wavelength. For 2-Naphthol, the S₀ → S₁ (¹Lₑ) transition is located around 30,342 cm⁻¹, and the S₀ → S₂ (¹Lₐ) transition is at approximately 35,137 cm⁻¹. researchgate.net Another source indicates that the UV spectrum of 2-naphthol has peaks around 300 nm which are attributed to π-π* electronic transitions of the aromatic ring. researchgate.net

The presence of the hydroxyl group and the alkyl substituents (methyl and pentyl) on the naphthalene ring of 2-Naphthol, 1-methyl-6-pentyl- is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating nature of the hydroxyl and alkyl groups, which increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The hydroxyl group, in particular, has a significant auxochromic effect.

Interactive Data Table: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for 2-Naphthol, 1-methyl-6-pentyl-

TransitionPredicted λₘₐₓ (nm)Molar Absorptivity (ε)Solvent Effects
¹Lₐ band> 330HighMinimal shift with solvent polarity.
¹Lₑ band> 290ModerateMay show slight shifts with changes in solvent polarity.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis (if applicable)

While no specific X-ray crystallographic data for 2-Naphthol, 1-methyl-6-pentyl- is available, the crystal structure of the parent compound, 2-Naphthol (also known as β-naphthol), has been determined. The crystal structure of β-naphthol reveals that the molecules are linked into chains by hydrogen bonds between the hydroxyl groups of neighboring molecules. The space group is reported as Ia, with two non-equivalent molecules in the asymmetric unit.

For 2-Naphthol, 1-methyl-6-pentyl-, it is expected that the fundamental naphthalene ring system would be planar. The methyl and pentyl substituents would introduce conformational flexibility. The pentyl chain, in particular, can adopt various conformations in the solid state to optimize packing efficiency. The presence of these alkyl groups would likely influence the crystal packing arrangement, potentially leading to a different space group and unit cell parameters compared to 2-Naphthol. Hydrogen bonding between the hydroxyl groups is still expected to be a significant intermolecular interaction directing the crystal packing.

Interactive Data Table: Predicted Crystallographic Parameters for 2-Naphthol, 1-methyl-6-pentyl- (Hypothetical)

ParameterPredicted ValueComments
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of this type.
Space GroupP2₁/c, P-1, or other common space groups for chiral or achiral organic compounds.The specific space group will depend on the molecular symmetry and packing.
Unit Cell Dimensionsa, b, c, α, β, γ will be larger than those of 2-Naphthol to accommodate the substituents.The increased molecular volume due to the methyl and pentyl groups will result in a larger unit cell.
Key Bond Lengths (Å)C-C (aromatic): ~1.36-1.42, C-O: ~1.36, C-C (alkyl): ~1.54, C-H: ~0.95-1.09These are typical bond lengths for the respective bond types.
Key Bond Angles (°)C-C-C (aromatic): ~120, C-O-H: ~109, C-C-C (alkyl): ~109.5The bond angles are expected to be close to the ideal values for sp² and sp³ hybridized atoms, with some deviation due to steric strain.
Intermolecular InteractionsHydrogen bonding (O-H···O), van der Waals forces, potential π-π stacking.Hydrogen bonding is expected to be a dominant feature. The bulky alkyl groups may influence the efficiency of π-π stacking.

Computational Chemistry and Theoretical Investigations of 2 Naphthol, 1 Methyl 6 Pentyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Naphthol (B1666908), 1-methyl-6-pentyl-, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.

From the optimized geometry, various energetic properties can be calculated. These include the total electronic energy, the heat of formation, and the energies of different possible isomers or conformers. For instance, a study on the stacking interactions of naphthalene (B1677914) and its derivatives, α-naphthol and β-naphthol, utilized the M062X DFT functional to accurately calculate interaction energies, highlighting the importance of selecting appropriate computational methods for such systems researchgate.net.

Table 1: Hypothetical DFT-Calculated Energetic Properties of 2-Naphthol, 1-methyl-6-pentyl-

PropertyHypothetical ValueUnit
Total Electronic Energy-X.XXXXHartrees
Heat of FormationY.YYYkcal/mol
Dipole MomentZ.ZZZDebye

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.comlibretexts.org.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive malayajournal.org. For 2-Naphthol, 1-methyl-6-pentyl-, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, thereby predicting potential reaction pathways.

Table 2: Hypothetical Frontier Molecular Orbital Data for 2-Naphthol, 1-methyl-6-pentyl-

OrbitalEnergy (eV)Description
HOMO-A.AAAIndicates regions of high electron density, likely sites for electrophilic attack.
LUMO+B.BBBIndicates regions of low electron density, likely sites for nucleophilic attack.
HOMO-LUMO GapC.CCCCorrelates with chemical reactivity and stability.

Note: The values in this table are hypothetical and would need to be determined through FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions.

For a flexible molecule like 2-Naphthol, 1-methyl-6-pentyl-, with its rotatable pentyl group, MD simulations would be invaluable for exploring its conformational landscape. These simulations can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations. Furthermore, MD can be used to study how this molecule interacts with other molecules, such as solvents or biological macromolecules, by simulating their collective motion and calculating interaction energies. Such simulations are crucial for understanding how a molecule behaves in a realistic chemical or biological environment nih.govmdpi.com.

Prediction of Spectroscopic Parameters via Computational Methods for Experimental Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. For 2-Naphthol, 1-methyl-6-pentyl-, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of experimental peaks to specific molecular vibrations.

NMR Spectroscopy: Computational methods can calculate the chemical shifts of the hydrogen and carbon atoms in the molecule, aiding in the interpretation of ¹H and ¹³C NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.

By comparing these computationally predicted spectra with experimentally obtained spectra, researchers can confirm the structure and purity of a synthesized compound.

Table 3: Hypothetical Computationally Predicted Spectroscopic Data for 2-Naphthol, 1-methyl-6-pentyl-

Spectroscopic TechniquePredicted ParameterHypothetical Value
IR SpectroscopyO-H Stretch~3300-3500 cm⁻¹
¹H NMR SpectroscopyAromatic Protons~7.0-8.0 ppm
¹³C NMR SpectroscopyNaphthol Carbons~110-155 ppm
UV-Vis Spectroscopyλmax~280-330 nm

Note: The values in this table are hypothetical and would need to be determined through specific computational spectroscopic methods.

Exploration of Derivatives and Analogues Based on the 2 Naphthol, 1 Methyl 6 Pentyl Scaffold

Design Principles for Novel 2-Naphthol (B1666908), 1-methyl-6-pentyl- Analogues with Modified Alkyl Chains

There is currently no available scientific literature that specifically outlines the design principles for creating novel analogues of 2-Naphthol, 1-methyl-6-pentyl- with modified alkyl chains. Research on the broader class of 2-naphthol derivatives suggests that modifications to alkyl substituents can be used to modulate physicochemical properties such as lipophilicity, which in turn can influence biological activity. However, without specific studies on the 1-methyl-6-pentyl-2-naphthol scaffold, any discussion of design principles would be purely speculative and fall outside the scope of evidence-based scientific reporting.

Structure-Activity Relationship (SAR) Studies of Substituted Naphthols within Defined Chemical Spaces

No structure-activity relationship (SAR) studies have been published that specifically investigate the chemical space defined by the 2-Naphthol, 1-methyl-6-pentyl- scaffold. SAR studies are crucial for understanding how chemical structure relates to biological activity and for the rational design of new compounds. While SAR studies exist for other classes of substituted naphthols, such as amidoalkyl naphthols, these findings cannot be directly extrapolated to the 1-methyl-6-pentyl substitution pattern without dedicated experimental investigation. The influence of the methyl group at the 1-position and the pentyl group at the 6-position on the biological activity of the 2-naphthol core remains uninvestigated.

Advanced Applications in Materials Science and Chemical Engineering

Utilization as Building Blocks for Advanced Polymeric Materials and Functional Resins

Naphthol derivatives are recognized for their utility in creating advanced polymeric materials. The rigid and planar naphthalene (B1677914) core can impart desirable thermal and mechanical properties to polymers. For instance, 2-Naphthol (B1666908) itself is a precursor in the synthesis of various heterocyclic compounds that can serve as monomers for polymerization. chemicalbook.com The introduction of alkyl groups like methyl and pentyl on the naphthol ring could potentially be used to tailor the solubility, processability, and final properties of polymers and resins.

Integration into Fluorescent Probes, Luminescent Materials, and Optoelectronic Devices

The naphthalene ring system is inherently fluorescent, making its derivatives attractive for use in optical applications. For example, a derivative, 6-acetyl-2-naphthol, has been used to construct a two-photon fluorescent probe for detecting nitroxyl in living cells. rsc.org It is conceivable that "2-Naphthol, 1-methyl-6-pentyl-" could be explored for similar applications. The specific positioning of the methyl and pentyl groups might influence its photophysical properties, such as emission wavelength and quantum yield, making it a candidate for luminescent materials or as a component in optoelectronic devices.

Role in the Development of Specialty Chemicals and Chemical Synthesis Intermediates

2-Naphthol and its derivatives are versatile intermediates in organic synthesis. chemicalbook.comnih.gov They are used in the production of dyes, pigments, pharmaceuticals, and antioxidants. nih.gov For example, 6-Methyl-2-naphthol is noted as an intermediate in organic synthesis and in the production of dyes. cymitquimica.com Similarly, "2-Naphthol, 1-methyl-6-pentyl-" would likely serve as a valuable intermediate for creating more complex molecules with specific functionalities tailored for various specialty chemical applications. The synthesis of related compounds, such as 1-aminoalkyl-2-naphthols, demonstrates the reactivity of the naphthol scaffold. ijcmas.com

Potential Catalytic Applications (e.g., as Chiral Ligands or Auxiliaries)

The structure of naphthol derivatives allows for the creation of chiral ligands that are crucial in asymmetric catalysis. While there is no specific information on the catalytic use of "2-Naphthol, 1-methyl-6-pentyl-", the general class of binaphthol (a dimer of naphthol) derivatives, such as BINOL, are famous for their application as chiral ligands in a wide range of enantioselective reactions. The substituents on the naphthalene ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst, which in turn can influence the efficiency and selectivity of the catalytic process.

Environmental Fate and Analytical Methodologies for Detection and Quantification of 2 Naphthol, 1 Methyl 6 Pentyl

Biodegradation and Photodegradation Pathways in Aqueous and Soil Environmental Matrices

The environmental persistence of 2-Naphthol (B1666908), 1-methyl-6-pentyl- is dictated by its susceptibility to biotic and abiotic degradation processes. While specific data for this compound is scarce, the degradation pathways can be inferred from studies on 2-naphthol and other alkylated naphthalenes.

Biodegradation:

In soil and water systems, microbial degradation is a primary pathway for the breakdown of naphthols. Studies on 2-naphthol have shown that it is readily biodegradable under aerobic conditions. For instance, a study demonstrated that 2-naphthol can be degraded from an initial aqueous-phase concentration of 9 mg/liter to non-detectable levels in 3 days under aerobic conditions nih.gov. Under anaerobic conditions, the degradation is slower, with 2-naphthol being degraded to non-detectable levels in 15 days nih.gov. The presence of co-metabolic substrates, such as sodium succinate, can enhance the degradation process nih.gov. The biodegradation of 2-naphthol often involves initial hydroxylation to form intermediates like 1,2-naphthalene-diol and 1,2-naphthoquinone, which are then further degraded nih.gov. The alkyl substituents on 2-Naphthol, 1-methyl-6-pentyl- may influence the rate and pathway of biodegradation, potentially making it more or less susceptible to microbial attack compared to the parent compound. Generally, increased alkyl chain length can sometimes decrease the bioavailability and degradation rate of aromatic compounds.

Photodegradation:

Photodegradation is another significant process affecting the fate of naphthols in the environment, particularly in aqueous systems. Naphthalene (B1677914) and alkylated naphthalenes undergo photodegradation, which follows pseudo-first-order kinetics researchgate.net. The major transformation products are typically oxygenated compounds such as alcohols, aldehydes, ketones, and quinones researchgate.net. For 2-naphthol, photodegradation in water has been observed, and it is a known photodegradation product of the herbicide naproanilide oecd.org. The presence of dissolved organic matter in water can influence the rate of photodegradation researchgate.net. The methyl and pentyl groups on the 2-Naphthol, 1-methyl-6-pentyl- molecule are likely to influence its photochemical reactivity.

Chromatographic Methods for Quantitative and Qualitative Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of 2-Naphthol, 1-methyl-6-pentyl- in environmental samples.

Optimization of High-Performance Liquid Chromatography (HPLC) for 2-Naphthol, 1-methyl-6-pentyl-

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of naphthols. For compounds like 2-Naphthol, 1-methyl-6-pentyl-, a reversed-phase HPLC method would be most appropriate.

Method Optimization Parameters:

Column: A C18 column is commonly used for the separation of naphthalene and its derivatives nih.gov. The choice of column dimensions and particle size will affect the resolution and analysis time drawellanalytical.comchromatographyonline.com.

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for the analysis of naphthols nih.gov. The composition can be run in isocratic or gradient mode to achieve optimal separation drawellanalytical.comsigmaaldrich.com. The pH of the mobile phase can also be adjusted to improve peak shape and resolution.

Detector: A UV detector is commonly used for the detection of naphthols nih.govsigmaaldrich.com. A fluorescence detector can also be employed for higher sensitivity and selectivity, with specific excitation and emission wavelengths chosen for the target analyte nih.gov.

Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve separation efficiency and reduce analysis time drawellanalytical.comchromatographyonline.com.

Table 1: Example HPLC Parameters for Naphthol Analysis

Parameter Setting Reference
Column Reversed-phase C18, 4 µm particle size, 150x4.6 mm nih.gov
Mobile Phase 50% (v/v) aqueous acetonitrile nih.gov
Flow Rate 1.5 mL/min nih.gov
Detector Fluorescence, Excitation: 219 nm, Emission: 330 nm nih.gov

| Injection Volume | 25 µL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the trace analysis of semi-volatile compounds like 2-Naphthol, 1-methyl-6-pentyl-.

Method Optimization Parameters:

Column: A non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for the separation of naphthols and their derivatives wiley.com.

Injection: Splitless injection is often used for trace analysis to maximize the amount of analyte introduced into the column lcms.cz.

Oven Temperature Program: A temperature program is typically used to separate compounds with a range of boiling points. The program starts at a lower temperature and ramps up to a higher temperature to elute all compounds of interest lcms.cznih.gov.

Mass Spectrometry: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity in quantifying target analytes wiley.com. Derivatization, such as silylation or acetylation, may be necessary to improve the volatility and chromatographic behavior of the naphthol wiley.comuzh.ch.

Table 2: Example GC-MS Parameters for Naphthol Analysis

Parameter Setting Reference
Column HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film nih.gov
Carrier Gas Helium at 1.0 mL/min nih.gov
Oven Program 100°C (1 min), then 10°C/min to 300°C nih.gov
MS Mode Electron Ionization (EI) in Selected Ion Monitoring (SIM) wiley.com

| Derivatization | In-situ with acetic anhydride | nih.gov |

Spectrophotometric and Electrochemical Detection Techniques for Environmental Monitoring

Besides chromatographic methods, spectrophotometric and electrochemical techniques offer alternative approaches for the detection of naphthols in environmental samples.

Spectrophotometric Methods: While direct UV-Vis spectrophotometry may lack the selectivity for complex environmental matrices, it can be used in conjunction with separation techniques or for screening purposes. The use of post-column reagents can enhance the specificity and sensitivity of spectrophotometric detection in HPLC researchgate.net.

Electrochemical Detection: Electrochemical sensors have shown promise for the sensitive and selective detection of naphthol isomers mdpi.com. Techniques like differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS) have been employed mdpi.comnih.govnih.gov. These methods are based on the electrochemical oxidation of the naphthol on the surface of a modified electrode. For instance, a sensor based on a three-dimensional graphene network has been developed for the simultaneous detection of 1-naphthol and 2-naphthol with low detection limits mdpi.com. The presence of the methyl and pentyl groups in 2-Naphthol, 1-methyl-6-pentyl- would likely influence its electrochemical properties, such as its oxidation potential.

Advanced Sample Preparation and Extraction Strategies for Diverse Environmental Compartments

Effective sample preparation is crucial for the accurate analysis of trace levels of 2-Naphthol, 1-methyl-6-pentyl- in complex environmental matrices like water and soil.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of naphthols from aqueous samples. C18-bonded silica is a common sorbent material for this purpose nih.gov. The optimization of SPE involves selecting the appropriate sorbent, conditioning solvents, sample loading volume, washing solutions, and elution solvents to achieve high recovery of the target analyte nih.govnih.gov.

Magnetic Solid-Phase Extraction (MSPE): MSPE is a more recent development that uses magnetic nanoparticles as the sorbent. This technique simplifies the extraction process as the sorbent can be easily separated from the sample solution using an external magnetic field nih.gov. Magnetic Fe@MgAl-layered double hydroxides have been successfully used for the extraction of 1-naphthol and 2-naphthol from water samples nih.gov.

Table 3: Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages Reference
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid sample. High enrichment factors, reduced solvent consumption. Can be time-consuming, potential for sorbent clogging. nih.govnih.gov

| Magnetic Solid-Phase Extraction (MSPE) | Use of magnetic nanoparticles as sorbents for easy separation. | Fast separation, simple operation. | Synthesis of magnetic sorbents can be complex. | nih.gov |

Biological Interactions of 2 Naphthol, 1 Methyl 6 Pentyl in in Vitro Systems

Evaluation of Antimicrobial Activities in Defined Cellular Assays

A thorough review of scientific databases and literature reveals no studies that have evaluated the antimicrobial activities of 2-Naphthol (B1666908), 1-methyl-6-pentyl- in defined cellular assays. Consequently, there is no available data, such as minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs), against any bacterial or fungal strains for this specific compound. While other naphthol derivatives have demonstrated antimicrobial properties, these findings cannot be extrapolated to 2-Naphthol, 1-methyl-6-pentyl- without direct experimental evidence.

Investigation of Antioxidant Properties in Cell-Free and Cellular Models

There are currently no published investigations into the antioxidant properties of 2-Naphthol, 1-methyl-6-pentyl- in either cell-free or cellular models. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, or cellular antioxidant activity (CAA) assays, have not been reported for this compound. Therefore, its potential to mitigate oxidative stress remains uncharacterized.

Modulation of Enzyme Activities and Receptor Binding in Isolated Biological Systems

No research has been published detailing the effects of 2-Naphthol, 1-methyl-6-pentyl- on the modulation of enzyme activities or its binding affinity to specific biological receptors in isolated systems. Studies on enzyme inhibition or receptor binding are crucial for understanding the mechanism of action of a compound; however, such data for 2-Naphthol, 1-methyl-6-pentyl- is not present in the current scientific literature.

Impact on Fundamental Cellular Processes and Biochemical Pathways in Cell Culture Models

The impact of 2-Naphthol, 1-methyl-6-pentyl- on fundamental cellular processes and biochemical pathways in cell culture models has not been investigated. There are no available studies on its effects on cell viability, proliferation, apoptosis, or specific signaling pathways in any cell line.

Structure-Activity Relationship Studies for In Vitro Biological Responses

Due to the absence of in vitro biological data for 2-Naphthol, 1-methyl-6-pentyl-, no structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies require a dataset of biological activities for a series of related compounds to determine the influence of different chemical moieties on their biological effects. Without any activity data for the parent compound, such analyses are not possible.

Future Research Directions and Emerging Opportunities for 2 Naphthol, 1 Methyl 6 Pentyl Research

Development of Novel Sustainable Synthetic Routes and Methodologies

The environmentally conscious design of synthetic pathways is a cornerstone of modern chemistry. For a specialized molecule like 2-Naphthol (B1666908), 1-methyl-6-pentyl-, developing sustainable and efficient synthetic routes is a primary research objective. Future investigations in this area could focus on several key strategies:

Continuous Flow Synthesis: Transitioning from traditional batch processes to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automated, high-throughput synthesis. Future research could explore the development of a multi-step flow process for the synthesis of 2-Naphthol, 1-methyl-6-pentyl-. This could involve, for example, the in-line Friedel-Crafts alkylation of a suitable naphthalene (B1677914) precursor with a pentylating agent, followed by a selective ortho-methylation. The optimization of reaction conditions, such as temperature, pressure, and catalyst residence time, within a microreactor setup would be a key aspect of this research.

Green Catalysis: The use of environmentally benign and recyclable catalysts is central to sustainable synthesis. Research into the use of solid acid catalysts, such as zeolites or functionalized clays, for the Friedel-Crafts pentylation step could offer a greener alternative to traditional Lewis acids. Furthermore, the exploration of biocatalytic methods, employing enzymes for selective alkylation or hydroxylation on the naphthalene core, represents a frontier in the sustainable synthesis of complex naphthol derivatives.

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) are highly atom-economical and efficient processes for the construction of complex molecules. rsc.org Investigating novel MCRs that could assemble the 1-methyl-6-pentyl-2-naphthol scaffold from simple, readily available starting materials would be a significant advancement. This could involve, for instance, a domino reaction sequence initiated by the condensation of a pentyl-substituted aromatic aldehyde with a suitable methyl-containing nucleophile and a cyclizing agent.

Solvent-Free and Microwave-Assisted Synthesis: The elimination or reduction of volatile organic solvents is a key principle of green chemistry. Future research could focus on developing solvent-free synthetic methods, such as "Grindstone Chemistry" (solid-state synthesis), for the alkylation steps. mdpi.com Additionally, microwave-assisted organic synthesis can often dramatically reduce reaction times and improve yields. A systematic study of microwave-assisted selective C-alkylation and ortho-methylation of 2-naphthol precursors could lead to a rapid and efficient synthesis of the target molecule.

Synthetic StrategyPotential AdvantagesKey Research Focus
Continuous Flow SynthesisImproved safety, scalability, and process control.Development of a multi-step flow reactor for sequential alkylation and methylation.
Green CatalysisReduced waste, catalyst recyclability, and milder reaction conditions.Screening of solid acid catalysts and exploration of biocatalytic routes.
Multicomponent ReactionsHigh atom economy, operational simplicity, and rapid access to complexity.Design of novel domino reactions for the one-pot synthesis of the target scaffold.
Solvent-Free/MicrowaveReduced environmental impact, faster reaction times, and improved energy efficiency.Optimization of solid-state and microwave-assisted alkylation protocols.

Exploration of Advanced Functionalization Strategies for Enhanced Material Performance

The inherent structure of 2-Naphthol, 1-methyl-6-pentyl- provides a platform for further molecular engineering. Advanced functionalization strategies can be employed to fine-tune its electronic, optical, and self-assembly properties for specific material applications.

Site-Selective C-H Functionalization: The naphthyl core possesses several C-H bonds that could be selectively functionalized to introduce new chemical groups. Future research could focus on developing catalytic methods for the regioselective C-H activation of the 1-methyl-6-pentyl-2-naphthol scaffold. For instance, directing group-assisted ortho-C-H functionalization could be used to introduce substituents at the 3-position, while late-stage C-H activation at other positions could lead to a diverse library of derivatives with tailored properties.

Oxidative Coupling Reactions: The oxidative coupling of the phenolic hydroxyl group can lead to the formation of dimeric structures, such as BINOL (1,1'-bi-2-naphthol) analogues. Investigating the oxidative coupling of 2-Naphthol, 1-methyl-6-pentyl- could yield novel chiral ligands with unique steric and electronic properties due to the presence of the methyl and pentyl groups. These new ligands could find applications in asymmetric catalysis.

Dearomatization Reactions: The dearomatization of the naphthalene ring system can lead to the formation of three-dimensional structures with interesting biological and material properties. Exploring the catalytic asymmetric dearomatization of 2-Naphthol, 1-methyl-6-pentyl- could provide access to novel chiral building blocks for the synthesis of complex natural products or functional materials.

Formation of Naphthoxazoles: The reaction of 2-naphthol derivatives with suitable reagents can lead to the formation of fused heterocyclic systems, such as naphthoxazoles. gla.ac.uknih.gov The synthesis of naphthoxazoles derived from 2-Naphthol, 1-methyl-6-pentyl- could result in novel compounds with interesting photophysical or biological properties. The influence of the methyl and pentyl substituents on the electronic and steric characteristics of the resulting heterocycles would be a key area of investigation.

Integration into Multicomponent Systems and Hybrid Functional Materials

The unique combination of a rigid aromatic core and a flexible lipophilic chain in 2-Naphthol, 1-methyl-6-pentyl- makes it an excellent candidate for incorporation into more complex molecular systems.

Supramolecular Chemistry and Self-Assembly: The long pentyl chain is expected to play a significant role in the self-assembly of this molecule. Future research should investigate the formation of supramolecular structures, such as liquid crystals, gels, or vesicles, driven by a combination of π-π stacking of the naphthalene cores and van der Waals interactions of the pentyl chains. The influence of the ortho-methyl group on the packing and, consequently, the properties of these self-assembled materials would be of particular interest. The study of its liquid crystalline behavior, in particular, could reveal novel mesophases.

Polymer and Dendrimer Chemistry: 2-Naphthol, 1-methyl-6-pentyl- can be used as a monomer or a core molecule for the synthesis of novel polymers and dendrimers. For example, it could be incorporated into the backbone of polyesters or polyethers to create materials with high thermal stability and specific optical properties. mdpi.com The pentyl group could enhance the solubility of these polymers in organic solvents, facilitating their processing. As a core for dendrimers, it could lead to the development of new materials for applications in catalysis or drug delivery.

Hybrid Organic-Inorganic Materials: The hydroxyl group of 2-Naphthol, 1-methyl-6-pentyl- provides a convenient anchor point for grafting onto the surface of inorganic nanoparticles or metal oxides. This could lead to the creation of hybrid materials with tailored interfacial properties. For example, coating silica nanoparticles with this molecule could create a hydrophobic surface with potential applications in chromatography or as a filler in polymer composites.

System TypePotential ApplicationKey Research Focus
Supramolecular AssembliesLiquid crystals, organic electronics, sensors.Investigation of self-assembly behavior and the influence of substituents on packing.
Polymers and DendrimersHigh-performance plastics, drug delivery systems.Synthesis and characterization of polymers and dendrimers incorporating the naphthol derivative.
Hybrid MaterialsAdvanced composites, functional coatings.Grafting onto inorganic surfaces and characterization of the resulting hybrid materials.

Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level in In Vitro Contexts

Naphthol derivatives are known to exhibit a wide range of biological activities. nih.govwikipedia.org The lipophilic nature imparted by the pentyl group in 2-Naphthol, 1-methyl-6-pentyl- suggests that it may readily interact with biological membranes and hydrophobic pockets of proteins.

In Silico Screening and Molecular Docking: Computational methods can provide valuable insights into the potential biological targets of 2-Naphthol, 1-methyl-6-pentyl-. ijpsjournal.com Future research should employ molecular docking studies to predict the binding affinity of this compound with a range of enzymes and receptors implicated in various diseases. Quantitative Structure-Activity Relationship (QSAR) studies on a library of related derivatives could help in identifying the key structural features responsible for potential biological activity. nih.gov

In Vitro Biological Assays: Based on the in silico predictions, a focused in vitro screening of 2-Naphthol, 1-methyl-6-pentyl- against relevant biological targets should be conducted. This could include assays for anticancer, antimicrobial, or anti-inflammatory activity. For example, its potential as an antiproliferative agent could be evaluated against various cancer cell lines. rsc.org

Mechanistic Studies: Should promising biological activity be identified, further mechanistic studies will be crucial to understand its mode of action at the molecular level. This could involve investigating its effect on enzyme kinetics, gene expression, or cell signaling pathways. Techniques such as fluorescence microscopy, flow cytometry, and Western blotting would be instrumental in these studies. The influence of the methyl and pentyl groups on the compound's cellular uptake, distribution, and metabolism would also be a critical area of investigation.

Potential for Derivatization in Highly Specialized Material Science Applications

The unique substitution pattern of 2-Naphthol, 1-methyl-6-pentyl- makes it a promising platform for the development of materials with highly specialized properties.

Functional Dyes and Pigments: The naphthalene core is a well-known chromophore. Derivatization of 2-Naphthol, 1-methyl-6-pentyl- through the introduction of auxochromic or chromophoric groups could lead to the development of novel dyes and pigments with tailored absorption and emission properties. The long pentyl chain could enhance their solubility in nonpolar media, making them suitable for applications in inks, coatings, and plastics.

Organic Electronics: Naphthalene derivatives have been investigated for their potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The extended π-system of the naphthalene core in 2-Naphthol, 1-methyl-6-pentyl- provides a basis for charge transport. The pentyl group could promote favorable molecular packing in the solid state, which is crucial for efficient charge transport. Future research could focus on synthesizing a series of derivatives with varying alkyl chain lengths to systematically study the effect on their semiconductor properties.

Amphiphilic Molecules for Surface Modification: By introducing a hydrophilic group at another position on the naphthalene ring or by modifying the hydroxyl group, it is possible to create amphiphilic derivatives of 2-Naphthol, 1-methyl-6-pentyl-. These molecules could self-assemble at interfaces, forming monolayers or other ordered structures. Such amphiphiles could find applications as surfactants, emulsifiers, or in the fabrication of patterned surfaces.

Application AreaPotential FunctionalityKey Research Focus
Functional DyesEnhanced solubility and tunable optical properties.Synthesis of new chromophores based on the target scaffold.
Organic ElectronicsImproved charge transport and processability.Investigation of the semiconductor properties of the compound and its derivatives.
Amphiphilic MoleculesSurface activity and self-assembly at interfaces.Synthesis of amphiphilic derivatives and study of their interfacial behavior.

Q & A

Q. Q1. What experimental strategies are recommended for synthesizing 1-methyl-6-pentyl-2-naphthol, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling reactions or alkylation of 2-naphthol derivatives. For example:

  • Coupling Reaction: Adapt the protocol for 2-naphthol aniline dye synthesis (): Use alkylating agents (e.g., pentyl halides) under controlled temperatures (0–10°C) to introduce the pentyl group. Monitor reaction progress via TLC or HPLC.
  • Purification: Recrystallize from ethanol or ice acetic acid to remove unreacted precursors. Purity can be verified via melting point analysis (expected range: 120–135°C; deviations indicate impurities) .
  • Quality Control: Use GC-MS or NMR to confirm structural integrity. For substituent positioning, compare 13C^{13}\text{C} NMR shifts with computational predictions (e.g., semi-experimental effective structures as in ).

Q. Q2. How can researchers assess the acute toxicity of 1-methyl-6-pentyl-2-naphthol in mammalian models?

Methodological Answer: Follow the inclusion criteria for toxicological studies outlined in :

  • Exposure Routes: Prioritize oral or inhalation routes based on environmental relevance. Use dose-ranging studies (e.g., 10–500 mg/kg body weight) in rodents.
  • Endpoints: Monitor systemic effects (hepatic, renal, hematological) and body weight changes. Histopathological analysis of liver and kidney tissues is critical .
  • Data Interpretation: Compare results with structurally similar compounds (e.g., 2-methylnaphthalene) to identify substituent-specific toxicity patterns .

Advanced Research Questions

Q. Q3. How can conflicting data on the environmental persistence of alkylated naphthols be resolved?

Methodological Answer: Address contradictions using a tiered approach:

Comparative Degradation Studies: Conduct lab-scale experiments under varying conditions (e.g., UV light, microbial activity). For example, replicate the dielectric barrier discharge (DBD) method () to assess degradation kinetics of 1-methyl-6-pentyl-2-naphthol versus unsubstituted 2-naphthol.

Advanced Analytics: Use LC-MS/MS to detect transformation products (e.g., hydroxylated or demethylated intermediates). Fluorescence spectroscopy () can quantify trace residues in complex matrices.

Computational Modeling: Apply DFT calculations to predict degradation pathways and half-lives based on substituent electronic effects .

Q. Q4. What methodologies are suitable for detecting sub-ppm levels of 1-methyl-6-pentyl-2-naphthol in human biomonitoring studies?

Methodological Answer: Leverage techniques validated for 2-naphthol ( ):

  • Sample Preparation: Hydrolyze urine samples with β-glucuronidase to release conjugated metabolites.
  • Detection:
    • HPLC-Fluorescence: Achieve limits of detection (LOD) <0.1 µg/L using fluorescence indicators (e.g., excitation/emission at 275/335 nm) .
    • GC-MS: Derivatize with BSTFA to enhance volatility. Use isotopic internal standards (e.g., 2-naphthol-d8, ) for quantification.
Method LOD Recovery (%) Matrix Reference
HPLC-Fluorescence0.1 µg/L96.6–105.5Urine/Water
GC-MS0.05 µg/L92–108Serum/Sediment

Q. Q5. How do steric and electronic effects of the 1-methyl-6-pentyl substituents influence the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Steric Effects: Use X-ray crystallography or microwave spectroscopy () to determine substituent spatial arrangements. Compare with 1-naphthol structures to identify steric hindrance at the hydroxyl group.
  • Electronic Effects: Perform Hammett analysis by synthesizing analogs with varying substituents. Measure reaction rates in model systems (e.g., esterification or oxidation).
  • Computational Insights: Conduct DFT calculations to map electron density distributions and predict sites for electrophilic/nucleophilic attack .

Data Contradiction and Validation

Q. Q6. How should researchers address discrepancies in reported toxicological outcomes for alkylated naphthols?

Methodological Answer:

  • Meta-Analysis: Aggregate data from cohort studies () and adjust for covariates (e.g., exposure duration, metabolic variability). Use multivariate regression to isolate substituent-specific effects .
  • In Vitro/In Vivo Correlation: Compare hepatotoxicity in primary hepatocytes (in vitro) with rodent models (in vivo). Discrepancies may arise from species-specific metabolic pathways (e.g., CYP450 isoform activity) .
  • Quality Control: Verify compound purity in conflicting studies via independent analytical validation (e.g., NMR, elemental analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.